molecular formula C20H19NOS2 B2722404 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide CAS No. 2034538-77-5

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2722404
CAS No.: 2034538-77-5
M. Wt: 353.5
InChI Key: YUGTVDMYYRUCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide is an organic compound that features a benzamide core substituted with cyclopropyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: This step involves the reaction of 4-(thiophen-3-yl)benzoic acid with cyclopropylamine under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

    Introduction of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction where the benzamide intermediate reacts with 2-(thiophen-2-yl)ethyl bromide in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of thiophene rings.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the amide bond.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)aniline.

    Substitution: Brominated or nitrated derivatives of the thiophene rings.

Scientific Research Applications

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study the interaction of thiophene-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, while the amide bond can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-2-yl)benzamide: Similar structure but with a different position of the thiophene ring.

    N-cyclopropyl-N-(2-(furan-2-yl)ethyl)-4-(thiophen-3-yl)benzamide: Similar structure but with a furan ring instead of one of the thiophene rings.

Uniqueness

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide is unique due to the specific positioning of the thiophene rings, which can influence its electronic properties and interactions with biological targets. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry and material science.

Properties

IUPAC Name

N-cyclopropyl-4-thiophen-3-yl-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS2/c22-20(16-5-3-15(4-6-16)17-10-13-23-14-17)21(18-7-8-18)11-9-19-2-1-12-24-19/h1-6,10,12-14,18H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGTVDMYYRUCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.